molecular formula C12H21ClN2 B6319680 N,N-Dimethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride CAS No. 1158590-03-4

N,N-Dimethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride

Cat. No.: B6319680
CAS No.: 1158590-03-4
M. Wt: 228.76 g/mol
InChI Key: WFBJKYVAAUFVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a dimethylamino group attached to a phenyl ring, with an additional isopropylamino group linked via a methylene bridge. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride typically involves the alkylation of N,N-dimethylaniline with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for efficient mixing and reaction of the starting materials. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted anilines, nitroso compounds, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-Dimethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a precursor in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the production of polymers and as an intermediate in the manufacture of various chemical products.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: A simpler analog with only a dimethylamino group attached to the phenyl ring.

    N,N-Diethylaniline: Similar structure but with ethyl groups instead of methyl groups.

    N-Isopropylaniline: Contains an isopropyl group attached to the nitrogen atom.

Uniqueness

N,N-Dimethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride is unique due to the presence of both dimethylamino and isopropylamino groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its simpler analogs.

Properties

IUPAC Name

N,N-dimethyl-4-[(propan-2-ylamino)methyl]aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2.ClH/c1-10(2)13-9-11-5-7-12(8-6-11)14(3)4;/h5-8,10,13H,9H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBJKYVAAUFVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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